molecular formula C12H14O3 B2756401 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol CAS No. 1178764-00-5

3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol

Cat. No.: B2756401
CAS No.: 1178764-00-5
M. Wt: 206.241
InChI Key: LKUSMCRRHNBHAF-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol is a chemical compound of interest in medicinal chemistry and organic synthesis. It belongs to the class of propargylic alcohols, which are versatile intermediates for constructing complex molecular architectures. A key research application for this structural motif is serving as a key synthetic precursor to various nitrogen-containing heterocycles . For instance, propargylic alcohols can be converted into propargylic ketones, which are valuable substrates for generating bioactive heterocyclic systems like isoxazoles and pyrazoles through reactions with nucleophiles such as hydroxylamines and hydrazines . These heterocyclic cores are privileged scaffolds in drug discovery due to their prevalence in molecules with diverse biological activities. The 2-methoxyethoxy chain on the phenyl ring may influence the compound's physicochemical properties, such as solubility and lipophilicity, and can be strategically utilized to modulate the properties of the final target molecules. Researchers value this compound for its utility in developing novel chemical entities, particularly in the synthesis of potential kinase inhibitors and other biologically active heterocycles, supporting early-stage drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(2-methoxyethoxy)phenyl]prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-8-9-15-12-6-2-4-11(10-12)5-3-7-13/h2,4,6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUSMCRRHNBHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol typically involves the reaction of 3-(2-methoxyethoxy)benzaldehyde with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-ynal or 3-[3-(2-Methoxyethoxy)phenyl]prop-2-ynoic acid.

    Reduction: Formation of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-en-1-ol or 3-[3-(2-Methoxyethoxy)phenyl]propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties. Studies suggest it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
  • Cardioprotective Properties :
    • There is emerging evidence that this compound can protect cardiac cells from ischemic damage, potentially offering new avenues for treating heart diseases.

Understanding the interaction of this compound with biological targets is crucial for elucidating its therapeutic potential:

  • Enzyme Binding : Interaction studies have shown that the compound has binding affinity to specific enzymes and receptors, which is essential for determining its pharmacological profile.
  • Mechanistic Insights : Detailed mechanistic studies are ongoing to clarify how this compound interacts at the molecular level with biological targets, which could lead to the development of more effective drugs.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress
CardioprotectiveProtects cardiac cells from ischemic damage

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The findings revealed that treatment with this compound significantly reduced amyloid-beta accumulation and improved cognitive function in animal models.

Industrial Applications

Beyond research settings, this compound's unique properties may also find applications in industrial contexts:

  • Corrosion Inhibition : Preliminary studies suggest that this compound may serve as an effective corrosion inhibitor for metals in acidic environments, enhancing material longevity .
  • Synthesis of Novel Compounds : Its reactivity allows it to be used as a building block in the synthesis of more complex organic molecules, which can be valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxyethoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing trifluoromethyl group in its analog. This difference impacts reactivity in electrophilic substitutions or metal-catalyzed couplings .
  • Substituent Position : Meta-substituted derivatives (e.g., trifluoromethyl, methoxyethoxy) offer steric and electronic effects distinct from para- or ortho-substituted analogs .

Physical and Chemical Properties

  • Solubility: The methoxyethoxy group improves aqueous solubility compared to non-polar analogs like 3-phenyl-prop-2-yn-1-ol .
  • Stability: Terminal alkynols are prone to oxidation; stabilization may require inert storage conditions (e.g., 4°C for trifluoromethyl analog ).

Biological Activity

The compound 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antioxidant and neuroprotective agent. This article will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a propargyl alcohol moiety attached to a phenolic component. The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with propargyl alcohol under controlled conditions, often utilizing catalysts to enhance yield and purity.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, a study evaluated various derivatives for their ability to scavenge free radicals using the Oxygen Radical Absorbance Capacity (ORAC) assay. The results showed that certain derivatives displayed antioxidant capacities comparable to or exceeding that of melatonin, a well-known antioxidant:

CompoundORAC Value (TE)
3a2.45
3n2.78
Melatonin2.45

These findings suggest that the compound could be a promising candidate for further research in antioxidant therapies .

Neuroprotective Effects

The neuroprotective activity of this compound has also been investigated. In vitro studies using the SH-SY5Y human neuronal cell line demonstrated that certain derivatives could significantly protect against oxidative stress-induced cell death. The mechanism appears to involve modulation of calcium channels and inhibition of reactive oxygen species (ROS), which are implicated in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxyethoxy group is believed to enhance solubility and bioavailability, which are critical factors in drug design. Variations in substituents on the phenyl ring have shown to affect both antioxidant capacity and neuroprotective efficacy. For example, increasing the length of alkyl linkers generally improved ORAC values, indicating a correlation between structural modifications and biological performance .

Case Studies

Several studies have focused on the biological evaluation of derivatives related to this compound:

  • Neuroprotection Against Oxidative Stress : A study highlighted that specific derivatives could reduce neuronal cell death by up to 38% in models of oxidative stress induced by hydrogen peroxide exposure .
  • Calcium Channel Modulation : Another investigation revealed that certain analogs acted as calcium channel antagonists, with inhibition rates reaching approximately 46.95% at concentrations of 10 µM. This property is particularly relevant for developing treatments for conditions such as Alzheimer's disease, where calcium dysregulation plays a pivotal role .

Q & A

Q. What established synthetic routes are available for 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or propargyl alcohol functionalization. A common approach involves:

  • Substitution reactions : Reacting a mesylated propargyl alcohol intermediate (e.g., 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol mesylate) with a phenolic derivative under basic conditions (e.g., DIPEA in toluene), yielding ~90% efficiency .
  • Propargylation : Coupling a 2-methoxyethoxy-substituted aryl halide with propargyl alcohol derivatives, followed by Meyer–Schuster rearrangement to stabilize the alkyne moiety .

Q. Key Reagents and Conditions

StepReagents/ConditionsYieldReference
MesylationMesyl chloride, DIPEA, toluene, 0°C to RT90%
CouplingPd-catalyzed Sonogashira, aryl halide, propargyl alcohol70–85%

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for refinement. Hydrogen-bonding patterns and graph-set analysis (R22_2^2(8) motifs) validate intermolecular interactions .
  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Alkyne proton (~δ 2.5–3.5 ppm), methoxyethoxy group (δ 3.3–4.5 ppm) .
    • IR : O-H stretch (~3200–3400 cm1^{-1}), C≡C stretch (~2100–2260 cm1^{-1}) .

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~0.83 minutes under SQD-AA05 conditions) .
  • GC-MS : Monitors degradation products; alkyne stability confirmed under inert atmospheres .
  • TGA/DSC : Evaluates thermal decomposition (decomposition onset >200°C typical for propargyl alcohols) .

Q. What are the key solubility and formulation considerations for this compound?

Methodological Answer:

  • Solubility : Moderately polar solvents (THF, DCM, ethanol) preferred due to methoxyethoxy and alkyne groups. Aqueous solubility enhanced via co-solvents (e.g., 10% DMSO) .
  • Storage : -20°C under argon to prevent alkyne oxidation or moisture absorption .

Q. How is the compound handled safely in laboratory settings?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats required. Avoid inhalation; use fume hoods .
  • Waste disposal : Incinerate via hazardous waste protocols. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Test Pd/Cu ratios in Sonogashira coupling to reduce homocoupling byproducts .
  • Temperature control : Gradual warming (0°C → RT) during mesylation minimizes exothermic side reactions .
  • Purification : Flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. Data Contradiction Example :

  • Bench-scale yields (90%) vs. pilot-scale (70%): Attributed to inefficient heat dissipation in larger batches. Mitigate via segmented reactor design .

Q. What computational methods predict the compound’s reactivity and supramolecular interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study alkyne-electrophile interactions (e.g., propargyl-allenyl equilibria) .
  • Molecular docking : Screen against kinase targets (e.g., BTK inhibitors) using AutoDock Vina; methoxyethoxy group may occupy hydrophobic pockets .
  • Hydrogen-bonding analysis : Graph-set notation (e.g., C(6) chains) identifies packing motifs in crystals .

Q. How are spectral data inconsistencies resolved (e.g., 1^11H NMR splitting anomalies)?

Methodological Answer:

  • Dynamic effects : Rotameric splitting in methoxyethoxy groups resolved via variable-temperature NMR (VT-NMR) at -40°C .
  • 2D NMR : HSQC/HMBC correlations assign alkyne proton coupling to adjacent carbons .
  • Deuterium exchange : Confirm labile hydroxyl protons by D2_2O shake .

Q. What in vitro assays evaluate biological activity (e.g., anticancer potential)?

Methodological Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7); IC50_{50} values compared to controls .
  • Enzyme inhibition : Kinase profiling (e.g., BTK, EGFR) via fluorescence polarization .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .

Q. How are crystallographic disorders addressed during X-ray refinement?

Methodological Answer:

  • SHELXL refinement : Use PART instructions to model disordered methoxyethoxy groups. Apply ISOR/DFIX restraints for thermal motion .
  • Twinned data : For non-merohedral twinning, refine using HKLF5 format and BASF parameter .
  • Validation : Check Rint_{int} (<5%) and completeness (>95%) via PLATON .

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